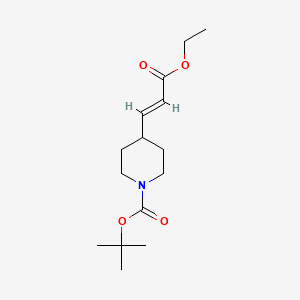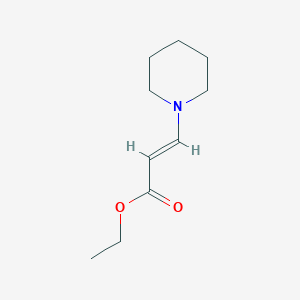
3-Quinolinecarboxylic acid, 8-broMo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Halogenation reactions can be used to introduce bromine and fluorine atoms.
- Reaction conditions: Bromine or fluorine sources (e.g., N-bromosuccinimide for bromination), appropriate solvents, and catalysts.
Cyclopropyl Group Addition:
- The cyclopropyl group can be introduced via cyclopropanation reactions.
- Reaction conditions: Diazo compounds and transition metal catalysts.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the quinoline core.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction:
- Reduction reactions can target the carbonyl group or halogen atoms.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
-
Substitution:
- Halogen atoms can be substituted with other functional groups.
- Common reagents: Nucleophiles like amines or thiols.
Major Products:
- Oxidation may yield quinoline N-oxides.
- Reduction can produce alcohols or dehalogenated products.
- Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique reactivity due to the presence of multiple halogen atoms and a cyclopropyl group.
Biology:
- Investigated for its potential as an antimicrobial agent due to the quinolone core, which is known for its antibacterial properties.
Medicine:
- Potential applications in drug development, particularly in designing new antibiotics or antiviral agents.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-quinolinecarboxylic acid, 8-bromo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, trans- typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Quinoline Core:
- Starting with aniline derivatives, the Skraup synthesis can be employed to form the quinoline core.
- Reaction conditions: Sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.
作用机制
The mechanism of action of 3-quinolinecarboxylic acid, 8-bromo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, trans- is largely dependent on its interaction with biological targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The halogen atoms and cyclopropyl group may enhance binding affinity and specificity to molecular targets, such as bacterial enzymes or receptors.
相似化合物的比较
Ciprofloxacin: A well-known quinolone antibiotic with a similar core structure but different substituents.
Levofloxacin: Another quinolone antibiotic with a different stereochemistry and substituents.
Uniqueness:
- The presence of multiple halogen atoms and a cyclopropyl group distinguishes 3-quinolinecarboxylic acid, 8-bromo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, trans- from other quinolones, potentially offering unique reactivity and biological activity profiles.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.
属性
CAS 编号 |
166973-64-4 |
|---|---|
分子式 |
C13H7BrF3NO3 |
分子量 |
362.0987896 |
同义词 |
3-Quinolinecarboxylic acid, 8-broMo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, trans- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B1149202.png)
![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B1149204.png)

![3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149209.png)
